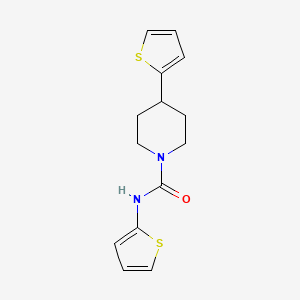

N,4-di(thiophen-2-yl)piperidine-1-carboxamide

Description

N,4-di(thiophen-2-yl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring dual thiophen-2-yl substituents at the 4-position of the piperidine ring and the carboxamide nitrogen. This structural motif places it within a broader class of heterocyclic compounds known for their diverse pharmacological and agrochemical applications. The thiophene moieties likely enhance lipophilicity and influence binding interactions with biological targets, as seen in structurally related molecules .

Properties

IUPAC Name |

N,4-dithiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c17-14(15-13-4-2-10-19-13)16-7-5-11(6-8-16)12-3-1-9-18-12/h1-4,9-11H,5-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBARKWFEWBYTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-di(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Thiophene Groups: The thiophene groups are introduced via a substitution reaction, where thiophene derivatives react with the piperidine ring.

Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Substitution Reactions

Suzuki Coupling

The synthesis of thiophene derivatives with piperidine moieties often involves Suzuki-Miyaura cross-coupling reactions . For example, compounds with thiophene rings are prepared by coupling arylboronic esters with halogenated precursors in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like sodium carbonate. This method enables the introduction of aromatic substituents at specific positions .

Mitsunobu Reaction

The Mitsunobu reaction is utilized to form ether linkages between hydroxyl groups and piperidine derivatives. This reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to replace hydroxyl groups with piperidine moieties, improving yields compared to traditional methods .

Amidation Reactions

Formation of Amide Groups

The carboxamide functionality in N,4-di(thiophen-2-yl)piperidine-1-carboxamide is typically formed via coupling reactions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate). These reactions involve activation of carboxylic acids followed by nucleophilic attack by amines .

Deprotection of Boc Groups

Boc-protected intermediates (e.g., N-Boc-protected hydroxypiperidine) undergo acidic deprotection using trifluoroacetic acid (TFA) to yield the final amide-containing compounds. This step is critical for exposing reactive amine groups for subsequent functionalization .

Cyclization Reactions

Thienopyridine Formation

Heating precursors in solvents like 1,4-dioxane with bases such as triethylamine can induce cyclization to form fused heterocyclic rings (e.g., tetrahydrobenzo thieno[2,3-b]pyridine derivatives). This reaction pathway is driven by the formation of six-membered aromatic systems .

Key Reaction Conditions and Outcomes

Structural and Functional Insights

Role of Piperidine Moieties

The piperidine ring in this compound serves as a scaffold for functionalization. Substitution at the 1- and 4-positions allows for diverse modifications, including the introduction of aromatic groups (e.g., thiophene) via nucleophilic aromatic substitution or coupling reactions .

Biological Activity Correlation

Studies on related thiophene-piperidine derivatives highlight the importance of substituent positioning. For example:

-

Piperidine derivatives with aromatic groups at ortho, meta, or para positions exhibit comparable antiviral activity, suggesting that positional isomerism may not critically affect efficacy .

-

The presence of a free amine group in the piperidine ring is essential for maintaining biological activity, as N-substituted analogs (e.g., benzylated derivatives) show reduced potency .

Scientific Research Applications

Medicinal Chemistry

N,4-di(thiophen-2-yl)piperidine-1-carboxamide has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the piperidine structure can enhance selectivity and potency against cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound shows promising antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective inhibition.

Biological Research

The compound may serve as a valuable tool in biochemical studies:

- Ligand Development : Its structure allows it to interact with various biological targets, making it suitable for use as a ligand in receptor binding studies. This interaction can modulate the activity of enzymes or receptors, leading to physiological effects relevant to therapeutic applications.

- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve binding to specific receptors or enzymes, thereby influencing metabolic pathways associated with disease progression.

Material Science

In addition to its biological applications, this compound is explored for its utility in materials science:

- Organic Semiconductors : The electronic properties conferred by the thiophene groups make this compound a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Its ability to form π-π interactions enhances its performance in electronic applications.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of related piperidine derivatives. Results indicated that certain modifications led to enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Case Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of various piperidine derivatives including this compound. The findings revealed significant activity against gram-positive bacteria, establishing a correlation between structural features and biological activity.

Mechanism of Action

The mechanism of action of N,4-di(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene rings can interact with electron-rich or electron-deficient sites in biological molecules, influencing various biochemical pathways. The piperidine ring can also interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their biological activities, and research findings:

Structural and Functional Insights

Thiophene vs. Other Heterocycles :

- The dual thiophen-2-yl groups in the target compound differentiate it from analogs like C22 (oxadiazole) and T-06162 (isoxazole-thiazol). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets, as observed in thiophene-containing kinase inhibitors .

- In contrast, oxadiazole and triazole substituents in C22 and 7a–n improve metabolic stability and hydrogen-bonding capacity, critical for antitubercular and anti-inflammatory activities .

Biological Activity Trends: Antitubercular Activity: C22’s 4-fluorophenyl group and oxadiazole ring correlate with high binding affinity to mycobacterial enzymes, suggesting that electron-withdrawing substituents enhance target engagement . Enzyme Inhibition: Derivatives like 7e and 7j achieve sub-micromolar IC50 values against 15-LOX due to their mercapto-triazolyl cores and hydrophobic substituents, which likely occupy enzyme active sites . Agrochemical Potential: T-06162’s herbicidal activity underscores the versatility of piperidine-carboxamides in non-pharmaceutical applications, with structural rigidity from isoxazole-thiazol improving target specificity .

Synthetic Methodologies :

- The synthesis of this compound may parallel routes described for C22 and T-06162 , which employ cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) and carboxamide formation via activated intermediates .

Pharmacological and Pharmacokinetic Considerations

- ADMET Profiles : While data for the target compound is absent, C22 and related analogs exhibit favorable drug-likeness, including moderate logP values and low predicted toxicity . The thiophene rings in this compound may increase lipophilicity, necessiting further studies on bioavailability and metabolic stability.

- Target Selectivity : Structural variations among analogs highlight the importance of substituent choice. For example, the tosyl group in ML277 may confer selectivity for sulfhydryl-containing enzymes, whereas the thiophene rings in the target compound could favor targets with hydrophobic pockets .

Biological Activity

N,4-di(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a piperidine core substituted with thiophene groups. The structural characteristics are crucial for its biological activity, influencing interactions with various biological targets.

Research indicates that compounds with a piperidine structure often exhibit a broad spectrum of pharmacological activities. The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : Piperidine derivatives have demonstrated the capability to inhibit several enzymes, including kinases and proteases, which are critical in cancer progression and inflammation .

- Receptor Modulation : The compound may also act on G-protein-coupled receptors (GPCRs), affecting neurotransmitter release and cellular signaling pathways .

Anticancer Activity

Several studies have reported promising anticancer properties associated with thiophene-containing piperidine derivatives. For instance:

- Cytotoxicity : In vitro assays have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- IC50 Values : The compound has displayed significant cytotoxic effects with IC50 values in the low micromolar range against specific cancer cell lines. For example, related compounds have shown IC50 values as low as 11.3 μM against HepG2 cells .

Antioxidant Activity

The presence of thiophene rings enhances the antioxidant properties of the compound, which may help mitigate oxidative stress in cells, a factor often linked to cancer development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases anticancer activity |

| Variation in thiophene substitution | Alters receptor binding affinity |

Research has indicated that specific substitutions can enhance the binding affinity to target proteins or increase cytotoxicity against cancer cells .

Study 1: Anticancer Properties

A study evaluated a series of piperidine derivatives, including this compound. The results indicated that these compounds could significantly inhibit cell proliferation in MCF-7 and HepG2 cell lines, suggesting their potential as anticancer agents .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of thiophene-containing piperidines. The findings revealed that these compounds could effectively inhibit key kinases involved in cancer signaling pathways, supporting their role as multitargeted therapeutic agents .

Q & A

Q. What are the key synthetic routes for N,4-di(thiophen-2-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling thiophene derivatives to a piperidine-carboxamide core. A common approach uses nucleophilic substitution or Pd-catalyzed cross-coupling reactions for thiophene attachment. For example, in analogous piperidine-carboxamide syntheses (e.g., IPPA), dichloromethane and sodium hydroxide are used as solvents and bases, respectively, with yields improved via controlled temperature (0–5°C) and inert atmospheres . Optimization may require adjusting stoichiometry, catalyst loading (e.g., Pd(PPh₃)₄), or solvent polarity to enhance regioselectivity.

Q. Which spectroscopic methods are critical for characterizing this compound, and how should data be interpreted?

Essential techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns of thiophene and piperidine rings. Thiophene protons typically appear as doublets (δ 6.8–7.2 ppm), while piperidine protons show splitting patterns around δ 2.5–3.5 ppm .

- IR Spectroscopy : Validate carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Ensure molecular ion peaks align with the calculated molecular weight (e.g., ESI-MS for [M+H]⁺).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Based on structurally similar carboxamides (e.g., N-(4-nitrophenyl)pyrrolidine-2-carboxamide), adhere to:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved receptor binding affinity?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions with target receptors. For example, in CGRP receptor antagonists, piperidine-carboxamide derivatives were optimized by modifying thiophene orientation to reduce steric clashes and enhance hydrogen bonding with residues like Arg67 and Tyr72 . QSAR models can further prioritize substituents for synthesis .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies (e.g., in vitro vs. in vivo efficacy) may arise from metabolic instability or assay-specific conditions. Mitigation steps:

Q. How can crystallographic data inform structural modifications to enhance stability?

X-ray crystallography (e.g., COD Entry 2230670) reveals packing interactions and conformational flexibility. For instance, introducing methyl groups at the 4-position of piperidine can reduce ring puckering, improving thermal stability . Hydrogen-bonding networks between carboxamide and thiophene moieties may also guide salt/cocrystal formation for solubility enhancement .

Q. What experimental protocols ensure reproducibility in SAR studies of this compound?

Standardize:

- Synthetic Batches : Use identical catalysts (e.g., Pd(OAc)₂) and purification methods (e.g., column chromatography with fixed solvent ratios) .

- Bioassays : Include positive controls (e.g., griseofulvin for antifungal studies) and normalize cell lines/populations (e.g., Albino mice for analgesic assays) .

Methodological Considerations

Q. How should researchers validate the purity of this compound for pharmacological studies?

Employ orthogonal methods:

- HPLC : ≥98% purity with a C18 column (acetonitrile/water gradient).

- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (±0.4%) .

Q. What are best practices for troubleshooting low yields in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.